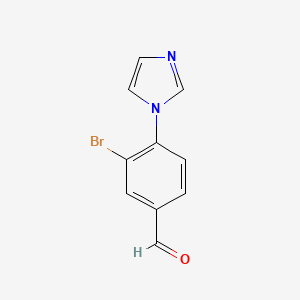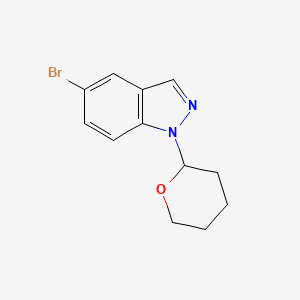
5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑
概述
描述
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, also known as 5-BTPI, is a heterocyclic compound that has drawn considerable attention for its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. It is a versatile building block for a variety of organic compounds, and its structure is suitable for a range of reactions, making it a useful intermediate in the synthesis of a variety of compounds. The compound has been studied in detail in the scientific literature, and its various properties and applications have been explored.
科学研究应用
合成和表征
AKT抑制活性:对一系列1H-吡啶-4-基-3,5-二取代吲唑进行了评估,包括从5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙酰胺合成的衍生物,用于评估Akt激酶活性。这突显了5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑在癌症研究和治疗中的潜在作用 (Gogireddy et al., 2014)。
区域特异性合成:在另一项研究中,采用区域特异性方法合成了N-甲基-5-(1H-吲哚-2-基)-6,7-二氢-2H-吲唑异构体,使用了5-溴-1-甲基-6,7-二氢-1H-吲唑。这种技术强调了化学的灵活性和包括5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑在内的化合物的定制分子设计潜力 (Dandu et al., 2007)。
化学性质和稳定性
物理性质和热稳定性:一项关于合成新糖亚胺分子的研究涉及到5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑衍生物的物理性质和热稳定性,突显了其在生物化学和制药领域的潜力 (Majed Jari Mohammed et al., 2020)。
晶体结构分析:对5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙酰胺的晶体结构进行了分析,提供了有关分子结构和在材料科学和药物设计中的潜在应用的见解 (Anuradha et al., 2014)。
生物应用
HMG-CoA还原酶抑制剂:基于5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑的结构,对吲唑衍生的HMG-CoA还原酶抑制剂进行的研究表明具有显著的抑制活性,表明其在治疗高脂血症中的潜在用途 (Kim & Jahng, 1995)。
抗菌活性:另一项研究合成并评估了从5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑衍生的取代-1-((1-对甲苯磺酰/甲磺酰-1H-吲哚-2-基)甲基)-1H-吲唑的抗菌活性,为寻找新的抗菌剂做出了贡献 (Brahmeshwari et al., 2014)。
抗炎性能:基于5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑,合成和评估了取代的5-(四氢-4-苯基-2H-吡喃-4-基)-4H-1,2,4-三唑-3-硫醇,显示出抗炎性能,表明其在开发新的抗炎药物中的用途 (Arustamyan et al., 2021)。
属性
IUPAC Name |
5-bromo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSQXTINASWATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole | |
CAS RN |
478828-53-4 | |
| Record name | 5-bromo-1-(oxan-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

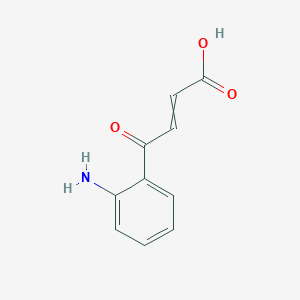
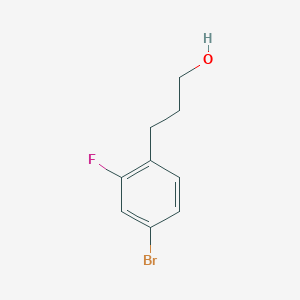
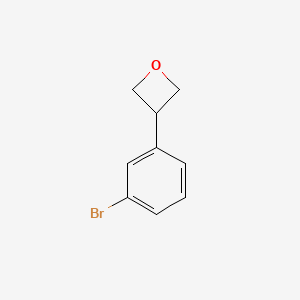
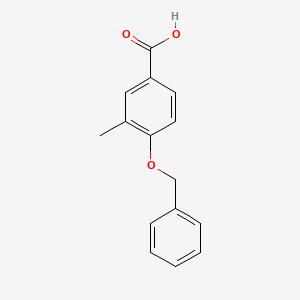
![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
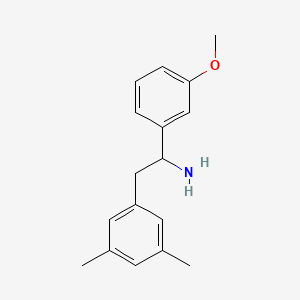
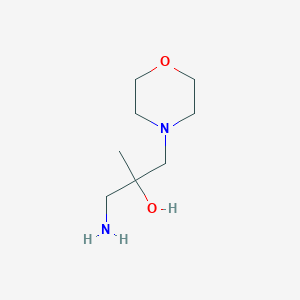
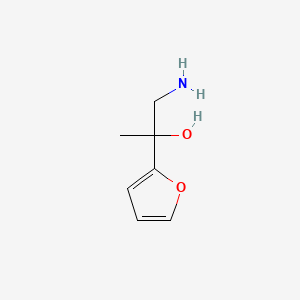
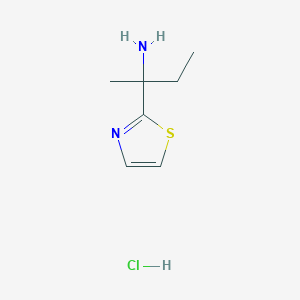
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)
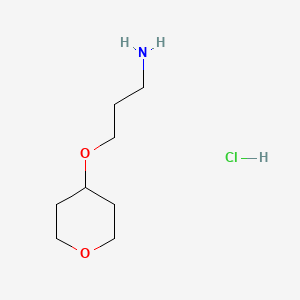
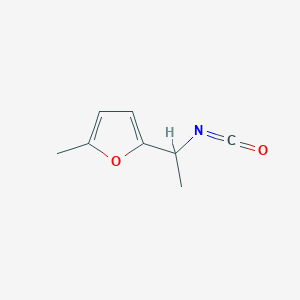
![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)
